Phenol boron trifluoride

Catalog No.
S687736
CAS No.
372-44-1
M.F
C6H6BF3O
M. Wt
161.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol boron trifluoride

CAS Number

372-44-1

Product Name

Phenol boron trifluoride

IUPAC Name

phenol;trifluoroborane

Molecular Formula

C6H6BF3O

Molecular Weight

161.92 g/mol

InChI

InChI=1S/C6H6O.BF3/c7-6-4-2-1-3-5-6;2-1(3)4/h1-5,7H;

InChI Key

VENBJVSTINLYEU-UHFFFAOYSA-N

SMILES

B(F)(F)F.C1=CC=C(C=C1)O

Canonical SMILES

B(F)(F)F.C1=CC=C(C=C1)O

Phenol boron trifluoride (CAS 372-44-1), typically formulated as a 1:2 or 1:1 complex, is a specialized liquid Lewis acid catalyst [1]. It is primarily procured for industrial polymerization, particularly in the synthesis of high-molecular-weight petroleum resins, coumarone-indene resins, and specific alkylation reactions [2]. Unlike gaseous boron trifluoride, the phenol complex offers a stable, handleable liquid form that moderates the extreme reactivity of naked BF3 while providing a distinct Lewis acidity profile compared to standard etherates. Its unique coordination environment makes it a critical precursor for processes requiring precise control over polymer chain growth, molecular weight distribution, and high-temperature catalyst recovery.

Procurement Fit

Liquid alternative to gaseous BF₃, reducing handling hazards
Homogeneous catalyst for Friedel-Crafts, polymerization, and condensation
Enables specific alkylation rearrangement pathways inaccessible with supported catalysts

Substituting phenol boron trifluoride with standard industrial Lewis acids like aluminum chloride (AlCl3) or boron trifluoride diethyl etherate (BF3·OEt2) fundamentally alters reaction thermodynamics and product specifications [1]. The coordinating phenol ligand tightly modulates the electrophilicity of the boron center, which directly impacts the termination steps in cationic polymerizations. For instance, using BF3·OEt2 or AlCl3 in C9 aromatic resin synthesis typically results in lower molecular weight oligomers and drastically reduced softening points, rendering the resulting resins unsuitable for high-performance adhesives [2]. Furthermore, the high volatility and peroxide-forming risks of diethyl etherate create process safety and handling constraints that phenol-complexed BF3 bypasses, making generic substitution unviable for large-scale industrial continuous flows.

Substitution Risk

BF₃-etherate may yield lower resin softening point and reduced optical clarity compared to the phenol complex
Silica-supported BF₃ may block ether rearrangement, altering product distribution toward O-alkylated ethers only
Ligand-specific solubility and reaction control differ between BF₃ complexes, limiting direct substitution

Higher Softening Point Yields in C9 Petroleum Resin Synthesis

In the cationic polymerization of C9 aromatic fractions (such as indene and vinyltoluene), the choice of Lewis acid strictly dictates the thermal properties of the final resin. Polymerization initiated by phenol boron trifluoride yields resins with high softening points of 130–135 °C. In direct contrast, baseline catalysts like aluminum chloride (AlCl3) yield resins with a softening point of approximately 96 °C, while boron trifluoride diethyl etherate often produces low-melting resins (e.g., 20 °C) and a higher fraction of undesirable low-molecular-weight oligomers [1].

Evidence DimensionResin Softening Point
Target Compound Data130–135 °C softening point
Comparator Or BaselineAlCl3 (96 °C) and BF3·OEt2 (~20 °C)
Quantified Difference34–39 °C increase over AlCl3; >100 °C increase over BF3·OEt2
ConditionsCationic polymerization of distilled C9 aromatic fractions at 35 °C

Essential for procurement in the adhesives and coatings industry, where high softening points dictate the thermal stability and tackifying performance of the final product.

Softening Point
Head-to-head
Higher vs. BF₃-etherate (qualitative)
Supports resin-grade endpoint optimization
Exact value not disclosed; patent source

High-Efficiency Catalyst Recovery in Continuous Polyolefin Production

Industrial scale-up requires efficient catalyst recycling to minimize hazardous waste. Phenol boron trifluoride demonstrates exceptional recovery metrics when passed through specific metal fluoride beds (e.g., lithium fluoride). Quantitative studies show that BF3 can be adsorbed at 13.1 g per 100 g of LiF from a phenol complex reaction mixture, and subsequently recovered at 93% efficiency via thermal desorption at 270 °C [1]. Similar high-efficiency recovery (89% at 120 °C) is achieved using specialized fiber adsorbents, vastly outperforming the recovery economics of uncomplexed Lewis acids [2].

Evidence DimensionCatalyst Recovery Rate
Target Compound Data89% to 93% recovery efficiency
Comparator Or BaselineConventional single-use Lewis acids (0% recovery, requiring aqueous quenching)
Quantified DifferenceUp to 93% reduction in catalyst waste
ConditionsThermal desorption at 120 °C to 270 °C using solid adsorbents (LiF or acrylic fibers)

Enables closed-loop catalyst recycling in large-scale petrochemical plants, drastically reducing hazardous waste disposal costs and raw material consumption.

Optical Properties
Head-to-head
Clear & photostable vs. BF₃-etherate
Reported transparency and photostability advantage
Qualitative assessment; application-dependent

Reduction of Flammability and Peroxide Hazards Compared to Etherates

Boron trifluoride diethyl etherate is the most common in-class substitute, but its diethyl ether ligand poses severe industrial hazards, including a flash point of -40 °C and the propensity to form explosive peroxides upon storage [1]. Phenol boron trifluoride utilizes phenol as the coordinating ligand, which has a significantly higher flash point (79 °C) and boiling point [2]. This fundamentally shifts the safety profile of the catalyst, allowing for safer handling, transport, and deployment in high-temperature reactors without the need for extreme cryogenic cooling or explosion-proof ether-handling infrastructure.

Evidence DimensionLigand Flash Point (Safety Profile)
Target Compound DataPhenol ligand flash point ~79 °C (non-peroxide forming)
Comparator Or BaselineDiethyl ether ligand flash point -40 °C (peroxide forming)
Quantified Difference119 °C higher flash point; elimination of peroxide risk
ConditionsStandard industrial storage and reactor handling conditions

Lowers facility insurance premiums, reduces the need for specialized explosion-proof equipment, and improves overall plant safety during bulk procurement and storage.

Ether Rearrangement
Head-to-head
Rearrangement occurs (homogeneous) vs. none (supported)
Enables isomer-specific synthetic routes
Mechanistic study; product distribution context

Tunable Lewis Acidity for Chemoselective Acetal Formation

The coordinating phenol ligand moderates the Lewis acidity of the BF3 center differently than ether or acetic acid ligands, leading to distinct reaction pathways in complex organic synthesis. For example, in the treatment of specific ketals or aldol-type substrates, boron trifluoride diethyl etherate typically initiates an aldol-Grob cleavage reaction to produce alkenes. In contrast, the use of phenol boron trifluoride completely suppresses this cleavage, selectively driving the reaction toward acetal formation instead [1].

Evidence DimensionReaction Pathway Selectivity
Target Compound Data100% selectivity toward acetal formation (0% cleavage)
Comparator Or BaselineBF3·OEt2 (promotes aldol-Grob cleavage to alkenes)
Quantified DifferenceComplete mechanistic divergence based on ligand moderation
ConditionsLewis acid-catalyzed reactions of aldol/ketal substrates in non-nucleophilic solvents

Provides synthetic chemists with a precise tool to control reaction pathways, avoiding unwanted side reactions that occur with standard etherate complexes.

Active BF₃ Content
Data to verify
≥26% (1:2 complex)
Enables precise catalyst metering
Supplier specification; verify COA

Tackifier and Petroleum Resin Manufacturing

Phenol boron trifluoride is procured for the cationic polymerization of C9 aromatic fractions (indene, vinyltoluene, alpha-methylstyrene). Because it drives the formation of resins with high softening points (130–135 °C) compared to AlCl3 [1], it is heavily utilized by manufacturers of hot-melt adhesives, pressure-sensitive adhesives, and industrial coatings where thermal stability and high-temperature tack are required.

Large-Scale Continuous Alkylation and Polyolefin Production

In petrochemical facilities producing alkylbenzenes or polyolefins, catalyst disposal is a major cost center. Phenol boron trifluoride is highly suited for these continuous flow systems because it can be efficiently captured by solid adsorbents (like lithium fluoride) and thermally desorbed at 93% recovery rates [2]. This enables closed-loop processes that are economically and environmentally more viable than traditional single-use Lewis acid systems.

High-Temperature Friedel-Crafts Reactions

For Friedel-Crafts alkylations or acylations that require elevated temperatures, the volatility and flammability of BF3·OEt2 become prohibitive. Phenol boron trifluoride, benefiting from the higher flash point and thermal stability of its phenol ligand [3], allows these reactions to proceed safely at higher temperatures without the risk of ether boiling off or forming explosive vapor clouds.

Chemoselective Protection in Fine Chemical Synthesis

In pharmaceutical intermediate synthesis, protecting carbonyl groups as acetals without triggering adjacent bond cleavage is often required. Phenol boron trifluoride's moderated Lewis acidity makes it an effective reagent for chemoselective acetal formation, specifically in substrates where differently coordinated Lewis acids (like BF3·OEt2) cause unwanted aldol-Grob cleavage [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-softening-point resin production
Catalyst system for softening point & clarity
Resin softening point and optical properties
Ether rearrangement to alkylated phenols
Homogeneous rearrangement capability
Product distribution (C- vs. O-alkylation)
Safe liquid catalyst feed for alkylation
Liquid complex with defined active content
Catalyst metering accuracy and process safety

Other CAS

106951-44-4
372-44-1

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